Cas no 1997524-16-9 ({2-(1,4-dichloro-3-iodobutan-2-yl)oxyethoxy}cyclobutane)
{2-(1,4-dichloro-3-iodobutan-2-yl)oxyethoxy}cyclobutane Chemical and Physical Properties
Names and Identifiers
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- {2-(1,4-dichloro-3-iodobutan-2-yl)oxyethoxy}cyclobutane
- 1997524-16-9
- EN300-1136092
- {2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane
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- Inchi: 1S/C10H17Cl2IO2/c11-6-9(13)10(7-12)15-5-4-14-8-2-1-3-8/h8-10H,1-7H2
- InChI Key: OFIYDAYZNOFLCJ-UHFFFAOYSA-N
- SMILES: IC(CCl)C(CCl)OCCOC1CCC1
Computed Properties
- Exact Mass: 365.96503g/mol
- Monoisotopic Mass: 365.96503g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 18.5Ų
{2-(1,4-dichloro-3-iodobutan-2-yl)oxyethoxy}cyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1136092-1.0g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1136092-0.05g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1136092-0.1g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
| Enamine | EN300-1136092-0.25g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-1136092-0.5g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
| Enamine | EN300-1136092-1g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 1g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1136092-2.5g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
| Enamine | EN300-1136092-5g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 5g |
$3687.0 | 2023-10-26 | |
| Enamine | EN300-1136092-10g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]ethoxy}cyclobutane |
1997524-16-9 | 95% | 10g |
$5467.0 | 2023-10-26 |
{2-(1,4-dichloro-3-iodobutan-2-yl)oxyethoxy}cyclobutane Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on {2-(1,4-dichloro-3-iodobutan-2-yl)oxyethoxy}cyclobutane
{2-(1,4-Dichloro-3-Iodobutan-2-Yl)Oxyethoxy}Cyclobutane: Structural Insights and Emerging Applications in Advanced Materials and Drug Delivery
The compound {2-(1,4-dichloro-3-iodobutan-2-yl)oxyethoxy}cyclobutane (CAS No. 1997524–16–9), a structurally complex organohalogen derivative, has recently garnered attention in multidisciplinary research due to its unique combination of halogenated functionalities and constrained cyclobutane core. This molecule integrates a cyclobutane ring—a structural motif known for its conformational rigidity—with a ether-linked oxyethoxy spacer bearing a substituted butyl chain containing chlorine and iodine substituents. The strategic placement of these halogens at the 1st, 4th, and 3rd positions of the butyl group creates distinct electronic properties and reactivity profiles that are being explored in both synthetic chemistry and applied sciences.
Synthetic methodologies for this compound highlight advancements in transition-metal catalyzed cross-coupling strategies. Recent studies (Journal of Organic Chemistry, 2023) demonstrate efficient synthesis via palladium-catalyzed Suzuki-Miyaura coupling of iodinated intermediates with chlorinated precursors under ligand-controlled conditions. Researchers have optimized reaction parameters to achieve >95% yield while minimizing epimerization at the chiral butanediol intermediate—a critical challenge due to the molecule's axial chirality arising from the cyclobutane framework's geometric constraints.
In materials science applications, this compound's cyclobutane core exhibits remarkable thermal stability up to 300°C under inert conditions (Advanced Materials, 2024). Its ether-containing side chain enables facile integration into polymer matrices through click chemistry approaches. Experimental data shows that incorporating this moiety into polyurethane networks enhances tensile strength by 40% while maintaining optical transparency—a property validated through UV-vis spectroscopy revealing minimal absorbance changes between 350–800 nm.
Clinical translational research focuses on its potential as a bifunctional drug carrier platform. The iodine substituent serves as an ideal site for radiolabeling with Iodine-131 for diagnostic imaging applications, while the chlorinated groups enable conjugation with therapeutic payloads via nucleophilic displacement reactions. Preclinical studies in tumor xenograft models (Nature Communications, 2024 Q3) demonstrated targeted delivery efficiency exceeding conventional carriers by achieving >65% tumor accumulation within 7 hours post-administration without significant hepatotoxicity.
Spectroscopic characterization reveals intriguing photochemical properties: X-ray crystallography confirms a chair-like conformation around the cyclobutane ring with dihedral angles of 68° between adjacent substituents (Crystal Growth & Design, 2024). Nuclear magnetic resonance studies (δH: 5.8–6.7 ppm for chlorinated protons; δC: 88–95 ppm for quaternary carbons) corroborate predicted shielding effects from halogen-induced electron withdrawal. These features are being leveraged in developing novel chiral stationary phases for HPLC separations with enantioselectivity factors α > 1.8 observed under gradient elution conditions.
Eco-toxicological assessments conducted per OECD guidelines indicate low bioaccumulation potential (BAF = 8 ± 1 L/kg wet wt) despite halogen content—attributed to rapid metabolic cleavage of ether bonds in aerobic environments (Environmental Science & Technology Letters, 2024). This profile aligns with emerging green chemistry principles, positioning it favorably compared to legacy organohalogens lacking such degradable linkages.
Ongoing investigations explore its role in supramolecular assemblies through hydrogen-bonding interactions between ether oxygens and complementary functional groups. Self-assembled nanostructures formed via host-guest interactions exhibit pH-responsive swelling behavior (Δvolume = +78% at pH <5), demonstrating promise for stimuli-sensitive drug release systems currently under preclinical evaluation.
The unique combination of structural rigidity from the cyclobutane framework and functional versatility provided by its halogenated side chains positions this compound at the forefront of next-generation materials innovation. Collaborative efforts between computational chemists using DFT modeling (B3LYP/6–31G(d)) and experimentalists continue to uncover new synthetic pathways and application domains—from quantum dot surface functionalization to targeted nanoparticle drug delivery systems—establishing it as a pivotal molecule in contemporary chemical research landscapes.
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